4-Octenal

Description

Properties

CAS No. |

78693-35-3 |

|---|---|

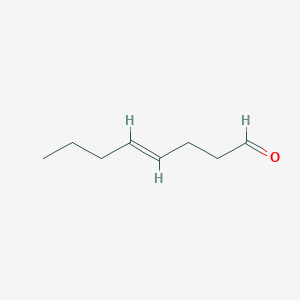

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(E)-oct-4-enal |

InChI |

InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h4-5,8H,2-3,6-7H2,1H3/b5-4+ |

InChI Key |

ICPZCFJMCZRIPY-SNAWJCMRSA-N |

Isomeric SMILES |

CCC/C=C/CCC=O |

Canonical SMILES |

CCCC=CCCC=O |

Origin of Product |

United States |

Preparation Methods

General Characteristics

This compound is an unsaturated aldehyde with a double bond at the 4-position of the octanal chain. The (E)- or trans-isomer is often the target due to its stability and specific applications in flavor, fragrance, and chemical synthesis.

Synthetic Routes Overview

The synthesis of this compound typically involves:

- Protection of aldehyde groups to prevent side reactions

- Cross-coupling reactions to form the carbon chain with the double bond at the desired position

- Deprotection to regenerate the aldehyde functionality

Detailed Synthetic Method via Cross-Coupling and Protection Strategy

A well-documented method for synthesizing trans-4-octenal analogs (e.g., trans-4-decenal) can be adapted for this compound, involving the following steps:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Aldehyde Protection : Protection of the aldehyde group of 5-bromo-trans-4-pentenal by forming a dimethanol acetal | 5-bromo-trans-4-pentenal, trimethyl orthoformate, acidic catalyst (e.g., sulfuric acid), methanol, room temperature, 12 hours | Formation of 5-bromo-trans-4-pentenal dimethanol acetal, preventing aldehyde side reactions |

| 2 | Cross-Coupling Reaction : Coupling of the protected bromo-pentenal with an alkyl Grignard reagent to extend the carbon chain | 5-bromo-trans-4-pentenal dimethanol acetal, n-amyl magnesium bromide, nickel catalyst (e.g., 1,3-bis(diphenylphosphinopropane) nickel dichloride), anhydrous methyl tetrahydrofuran, nitrogen atmosphere, ice bath cooling, 24 hours | Formation of trans-4-octenal dimethanol acetal (or trans-4-decenal analog) |

| 3 | Deprotection : Acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde | Acetone, acetic acid, 60°C, 6 hours, neutralization with sodium carbonate | Yield of trans-4-octenal with high stereoselectivity |

This method ensures high stereoselectivity for the trans isomer and good overall yield by protecting the sensitive aldehyde group during the carbon chain extension step.

Alternative Approaches

- Oxidation of corresponding alcohols or olefins : Selective oxidation of 4-octen-1-ol or related olefins can yield this compound, but controlling the position and stereochemistry of the double bond is challenging.

- Cross-metathesis reactions : Using olefin metathesis catalysts to couple shorter aldehydes or olefins to form this compound, though less commonly reported.

- Biocatalytic methods : Enzymatic oxidation or selective cleavage of fatty acids to produce this compound, but these are less industrially developed.

Purification Considerations

Purification of this compound is critical due to the presence of isomeric and positional impurities such as 3-octenal or 5-octenal. Techniques include:

- Distillation under reduced pressure

- Chromatographic separation

- Chemical derivatization to separate isomers (e.g., bromination of internal olefins to increase boiling points and facilitate separation)

Research Findings and Data

Yield and Purity

Reaction Conditions Optimization

- Acidic catalysts for acetal formation: sulfuric acid is effective at room temperature for 12 hours.

- Cross-coupling catalysts: nickel-based catalysts such as 1,3-bis(diphenylphosphinopropane) nickel dichloride provide good activity and selectivity.

- Solvents: anhydrous methyl tetrahydrofuran or benzene ethers are preferred for Grignard reactions to maintain anhydrous conditions.

- Temperature control during Grignard addition (ice bath) prevents side reactions and decomposition.

Analytical Data

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Protection-Cross Coupling-Deprotection | Aldehyde protection → Grignard cross-coupling → Acetal deprotection | High stereoselectivity, good yield, scalable | Multi-step, requires strict anhydrous conditions |

| Oxidation of Alcohols/Olefins | Selective oxidation of 4-octen-1-ol or related compounds | Simpler steps | Difficult to control double bond position and stereochemistry |

| Biocatalytic Synthesis | Enzymatic oxidation or cleavage | Environmentally friendly | Limited industrial application, lower yields |

| Metathesis Reactions | Olefin metathesis coupling | Potential for selective bond formation | Requires expensive catalysts, less common |

Chemical Reactions Analysis

Types of Reactions: 4-Octenal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound typically involves hydrogenation using catalysts like palladium on carbon, leading to the formation of octanol.

Substitution: Substitution reactions often involve nucleophiles attacking the carbonyl carbon, resulting in the formation of various derivatives.

Major Products: The major products formed from these reactions include octanoic acid (from oxidation), octanol (from reduction), and various substituted derivatives (from substitution reactions).

Scientific Research Applications

4-Octenal has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of other aldehydes and alcohols.

Biology: this compound is studied for its role in lipid peroxidation and its effects on cellular processes.

Mechanism of Action

The mechanism by which 4-Octenal exerts its effects involves its interaction with cellular components. It can form adducts with proteins and nucleic acids, affecting their function. The compound is also involved in signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Key Structural Features :

- Aldehyde group (C1): Imparts polarity and electrophilic reactivity.

- Conjugated diene (C4–C5): Enhances stability and participation in cycloaddition reactions.

- Cyclohexenyl substituent (C7): Contributes to hydrophobicity and steric effects.

Comparison with Similar Compounds

Structural Comparison

Three structurally related aldehydes are compared with 4-Octenal (Table 1):

| Compound Name (IUPAC) | CAS Number | Molecular Formula | Key Structural Differences |

|---|---|---|---|

| This compound | 83878-06-2 | C₁₄H₂₂O | Cyclohexenyl substituent at C7; octenyl chain |

| 2-Isopropyl-5-methylhex-4-enal | 58191-81-4 | C₁₄H₂₂O | Shorter hexenyl chain; branched isopropyl/methyl groups at C2/C5 |

| 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-enal | 94201-07-7 | C₁₀H₁₈O | Shorter pentenyl chain; cyclohexenyl substituent at C5 |

Key Observations :

- Chain Length : this compound’s octenyl chain (C8) vs. hexenyl (C6) and pentenyl (C5) in analogs.

- Substituents : this compound and 94201-07-7 share cyclohexenyl groups, but differ in chain length and substituent position.

- Isomerism : this compound and 58191-81-4 share the formula C₁₄H₂₂O but differ in substituent arrangement, suggesting constitutional isomerism .

Physicochemical Properties

Hypothetical properties based on structural trends (Table 2):

| Property | This compound | 2-Isopropyl-5-methylhex-4-enal | 5-(4-Isopropylcyclohexenyl)pent-4-enal |

|---|---|---|---|

| Molecular Weight | 206.33 g/mol | 206.33 g/mol | 154.25 g/mol |

| Boiling Point | ~250–270°C (estimated) | ~230–250°C | ~200–220°C |

| Solubility | Low in water; high in organic solvents | Moderate in non-polar solvents | Low in polar solvents |

| Reactivity | Electrophilic aldehyde; Diels-Alder active | Steric hindrance limits reactivity | Moderate electrophilicity |

Analysis :

- Boiling Points : Longer chains (this compound) and cyclohexenyl groups increase molecular weight and van der Waals forces, elevating boiling points compared to shorter analogs .

- Solubility: Bulkier substituents (e.g., cyclohexenyl) reduce polarity, favoring solubility in non-polar media.

- Reactivity : this compound’s conjugated diene facilitates cycloaddition, while branched analogs (e.g., 58191-81-4) exhibit steric hindrance .

Reaction Contrast :

- This compound undergoes Diels-Alder reactions at C4–C5, forming six-membered cycloadducts.

- 58191-81-4 ’s steric bulk may limit nucleophilic attack at the aldehyde group.

Biological Activity

4-Octenal, a linear aliphatic aldehyde, has garnered attention for its diverse biological activities, particularly in antimicrobial and insect attractant properties. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, including case studies and data tables.

This compound is characterized by its structure as a straight-chain aldehyde with eight carbon atoms and a double bond between the second and third carbon atoms. Its molecular formula is , and it is known for its distinct odor, which is often described as fatty and pleasant.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound. It has been shown to inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Proteus vulgaris

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Diameter of Inhibition Zone (DIZ) |

|---|---|---|

| Staphylococcus aureus | 0.78 mg/mL | 22.17 mm |

| Escherichia coli | 1.56 mg/mL | 20.00 mm |

| Proteus vulgaris | 0.78 mg/mL | 21.00 mm |

The effectiveness of this compound as an antibacterial agent correlates with its chain length and the presence of the α,β-double bond in its structure, which enhances its ability to disrupt bacterial cell membranes .

The mechanism by which this compound exerts its antibacterial effects involves perturbation of lipid membranes. Studies indicate that it can cause significant leakage of carboxyfluorescein from phosphatidylcholine liposomes, suggesting that it disrupts membrane integrity . This disruption likely leads to cell death in susceptible bacteria.

Insect Attractant Properties

In addition to its antimicrobial activity, this compound has been identified as an attractant for certain insect species. For instance, it has been shown to attract zoophilic hematophagous Diptera species such as Nyssomyia neivai. The effectiveness of this compound as an attractant increases with higher release rates:

Table 2: Attractancy of Octenol to Nyssomyia neivai

| Release Rate (mg/h) | Male Catches | Female Catches |

|---|---|---|

| 0.5 | 300 | 100 |

| 27 | 800 | 400 |

| 43 | 1000 | 500 |

Statistical analysis revealed significant differences in catches based on release rates, indicating that higher concentrations lead to increased attraction .

Case Studies

A recent study evaluated the potential use of plant extracts containing this compound for therapeutic purposes due to their antimicrobial properties. The research highlighted that extracts with high concentrations of phenolic compounds exhibited strong antibacterial activity against common pathogens, suggesting that these extracts could be developed into natural preservatives or therapeutic agents .

Q & A

Q. What steps ensure reproducibility in kinetic studies of this compound’s degradation under environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.